![molecular formula C13H23NO4 B2710376 Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate CAS No. 2411180-13-5](/img/structure/B2710376.png)
Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate is a compound of interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. The compound consists of a complex hexahydropyrano[3,4-c]pyrrole framework, adorned with functional groups like hydroxymethyl and tert-butyl ester, making it a versatile candidate for multiple synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for this compound involves the reaction of a suitable pyrrole derivative with a hexahydro-pyran ring under specific conditions. The hydroxymethyl and tert-butyl groups are introduced through selective functionalization reactions. Reaction conditions include controlled temperature, pressure, and the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production often involves multi-step synthesis, starting from commercially available starting materials. Techniques such as continuous flow synthesis can be employed to enhance efficiency and scalability. The use of automated systems allows for better control over reaction parameters, leading to consistent production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate undergoes various chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced under suitable conditions to form different derivatives.
Substitution: Functional groups on the pyrrole ring can be substituted with other groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Conditions may involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed depend on the type of reaction and the conditions used. For example, oxidation may yield aldehydes or acids, while reduction might produce different derivatives of the hexahydropyrano[3,4-c]pyrrole structure.
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modification, making it a valuable intermediate in synthetic organic chemistry.
Biology
In biology, it can be used in the study of enzyme-substrate interactions due to its unique structure. It may also serve as a probe in biochemical assays to investigate various biological pathways.
Medicine
Medicinally, this compound might be explored for its potential therapeutic properties. Its structure suggests possible applications as an enzyme inhibitor or a precursor to pharmacologically active molecules.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for incorporation into polymers or as a reagent in the manufacturing of fine chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets in biological systems. Its hydroxymethyl and tert-butyl groups can engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions with proteins and enzymes. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways.
Comparison with Similar Compounds
Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate can be compared with similar compounds such as:
Methyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate: : This compound has a methyl ester group instead of a tert-butyl ester.
Ethyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate: : Similar structure but with an ethyl ester group.
Hexyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate: : Has a hexyl ester group instead of a tert-butyl group.
Conclusion
The unique structural features of this compound make it a significant compound in various fields
Properties
IUPAC Name |
tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-10-7-17-5-4-13(10,8-14)9-15/h10,15H,4-9H2,1-3H3/t10-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUVOJYZACTTDD-ZWNOBZJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCCC2(C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2COCC[C@@]2(C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(4-{[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}phenoxy)benzamide](/img/structure/B2710294.png)
![(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one](/img/structure/B2710295.png)
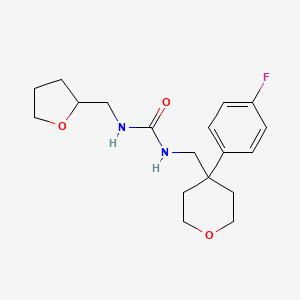
![N-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2710299.png)
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2710300.png)
![Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2710302.png)
![3-(4-bromophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2710303.png)
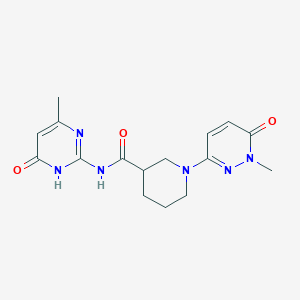
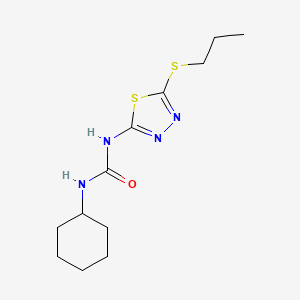
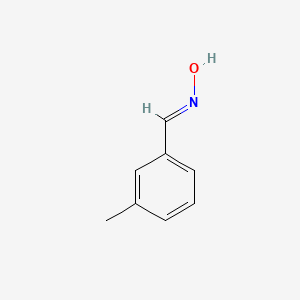
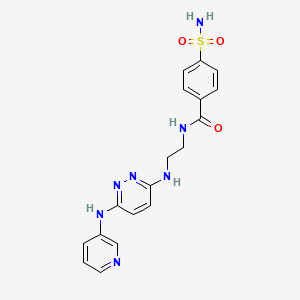
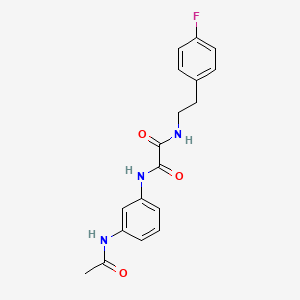
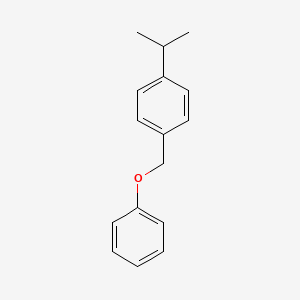
![7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2710316.png)
